3-(3,5-Dichlorophenyl)propanal
Description
Significance and Research Context of Aryl-Substituted Propanals
Aryl-substituted propanals are a class of organic compounds that have garnered considerable attention in various fields of chemical research. google.comgoogle.com Their structural motif, featuring a propanal group attached to an aromatic ring, is a key component in many molecules of interest, including fragrances and pharmaceuticals. google.comd-nb.info For instance, 3-(4-tert-butylphenyl)-2-methylpropanal, commonly known as Lilial™, has been widely used in the perfume industry for its distinct muguet odor. google.com However, regulatory scrutiny due to potential toxicity has spurred the search for safer alternatives, driving research into other aryl-substituted propanals. google.com
In the realm of synthetic organic chemistry, aryl-substituted propanals serve as versatile building blocks. The aldehyde functionality allows for a wide range of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and various carbon-carbon bond-forming reactions. The aryl group, in turn, can be modified to fine-tune the electronic and steric properties of the molecule, influencing its reactivity and biological activity. researchgate.net Research in this area often focuses on developing efficient catalytic methods for the synthesis of these compounds and exploring their applications in the construction of more complex molecular architectures. d-nb.inforesearchgate.net
Overview of the Dichlorophenyl Moiety in Chemical Research
The dichlorophenyl group is a common structural feature in many biologically active compounds and is of significant interest in medicinal chemistry and materials science. ontosight.aicymitquimica.com The presence of two chlorine atoms on the phenyl ring can profoundly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. cymitquimica.com For example, the 3,5-dichloro substitution pattern has been shown to be optimal in certain inhibitors, where it fills a specific hydrophobic pocket in the target protein. nih.gov
The electronic-withdrawing nature of the chlorine atoms can also affect the reactivity of the aromatic ring and adjacent functional groups. In the context of drug design, the dichlorophenyl moiety has been incorporated into a variety of therapeutic agents, including antifungal and anticancer compounds. ontosight.airesearchgate.net Furthermore, cellulose (B213188) derivatives bearing 3,5-dichlorophenylcarbamate groups have been developed as chiral stationary phases for high-performance liquid chromatography (HPLC) to separate enantiomers. researchgate.netresearchgate.netresearchgate.net The unique properties conferred by the dichlorophenyl group make it a valuable component in the design of new molecules with specific functions.
Scope and Research Objectives for 3-(3,5-Dichlorophenyl)propanal
Research on this compound is driven by the need to understand the interplay between the propanal functionality and the 3,5-dichlorophenyl group. The primary objectives include the development of efficient synthetic routes to access this compound and its derivatives. A documented synthesis involves the reaction of 3-(3,5-Dichlorophenyl)propanol with tosyl chloride and sodium azide (B81097) to produce 3-(3,5-Dichlorophenyl)propyl azide, highlighting a pathway to introduce other functional groups. prepchem.com
A significant area of investigation is the exploration of its chemical reactivity. The aldehyde group is a focal point for transformations into other functional groups, such as carboxylic acids or alcohols. The dichlorinated aromatic ring also presents opportunities for further functionalization through substitution reactions.
Another key research objective is the evaluation of the biological and material properties of this compound and its derivatives. The presence of the dichlorophenyl moiety suggests potential for biological activity, and studies may focus on its interactions with various enzymes and receptors. nih.govnih.gov Furthermore, its structural similarity to compounds used in perfumery and as precursors for more complex molecules makes it a candidate for investigation in materials science and as an intermediate in organic synthesis. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSMIWZLHQYITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592880 | |
| Record name | 3-(3,5-Dichlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95333-97-4 | |
| Record name | 3,5-Dichlorobenzenepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95333-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dichlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 3,5 Dichlorophenyl Propanal
Established Synthetic Routes and Precursor Utilization
The choice of synthetic route often depends on the availability of starting materials and the desired scale of production. Precursor-based strategies are common, starting from either commercially available benzaldehyde (B42025) derivatives or from unsaturated compounds that already possess the required carbon framework.
A primary and logical starting material for the synthesis is 3,5-dichlorobenzaldehyde (B167965). chemicalbook.comsigmaaldrich.comsynthonix.com This compound serves as a foundational block to which a two-carbon unit is added to form the propanal side chain. Condensation reactions are a cornerstone of this approach.
One such method is the Knoevenagel condensation, where 3,5-dichlorobenzaldehyde is reacted with a compound containing an active methylene (B1212753) group, such as nitromethane, in the presence of a basic catalyst like ammonium (B1175870) acetate (B1210297). This reaction forms a β-nitrostyrene intermediate. Subsequent reduction of the nitro group and the carbon-carbon double bond would be required to arrive at the saturated aldehyde, though this pathway is more commonly used for synthesizing related amino acids.
A more direct route to an unsaturated precursor involves an aldol-type condensation of 3,5-dichlorobenzaldehyde with acetaldehyde (B116499) or acrolein under basic conditions to yield 3-(3,5-Dichlorophenyl)acrylaldehyde (B13590689). This α,β-unsaturated aldehyde is a key intermediate that can be further reduced to the target compound.
Table 1: Condensation Reactions using 3,5-Dichlorobenzaldehyde
| Reactant | Catalyst/Conditions | Intermediate Product | Reference |
|---|---|---|---|
| Nitromethane | Ammonium acetate, Reflux | 3-(3,5-dichlorophenyl)-2-nitroprop-1-ene | |
| Acrolein | Sodium hydroxide (B78521), Reflux | 3-(3,5-Dichlorophenyl)acrylaldehyde |
Homologation refers to the process of extending a carbon chain by one or more carbon atoms. For synthesizing 3-(3,5-Dichlorophenyl)propanal, this involves converting 3,5-dichlorobenzaldehyde into a three-carbon aldehyde. This can be achieved through multi-step sequences. For instance, a Wittig reaction using a two-carbon phosphorane could convert the aldehyde to an alkene, which would then require hydroformylation or an equivalent process to introduce the third carbon and the aldehyde functionality.
More direct homologation procedures can also be envisioned. For example, some patented syntheses describe the homologation of aldehydes to create a longer aldehyde chain, which can then be further functionalized. google.com These methods provide a modular approach to building the desired carbon skeleton from the initial aldehyde precursor. google.com
Reduction-based methods are among the most common strategies, starting from precursors that are at a higher oxidation state or contain unsaturation within the side chain.
The most direct precursor for this method is 3-(3,5-dichlorophenyl)acrylaldehyde. The primary challenge in this synthesis is the chemoselective reduction of the carbon-carbon double bond without affecting the aldehyde functional group. Standard reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the double bond and the aldehyde to an alcohol, while sodium borohydride (B1222165) (NaBH₄) tends to selectively reduce the aldehyde group, leaving the double bond intact.
To achieve the desired selective hydrogenation of the alkene, specific catalytic systems are required.
Transfer Hydrogenation : A palladium catalyst, such as one supported by tri-tert-butyl phosphine (B1218219) (P(t-Bu)₃), can be used with a hydrogen donor like formic acid. This method is known to be mild and highly selective for the reduction of alkenes. organic-chemistry.org
Lindlar's Catalyst : While famously used for reducing alkynes to cis-alkenes, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) has also demonstrated high efficacy in selectively hydrogenating alkenes in the presence of other reducible functionalities. nih.gov
Table 2: Selective Reduction of 3-(3,5-Dichlorophenyl)acrylaldehyde
| Reagent/Catalyst | Selectivity | Product | Reference |
|---|---|---|---|
| LiAlH₄ | Non-selective | 3-(3,5-Dichlorophenyl)propanol | |
| NaBH₄ | Reduces aldehyde | 3-(3,5-Dichlorophenyl)propenol | |
| Pd/P(t-Bu)₃, HCOOH | Selective for C=C | This compound | organic-chemistry.org |
| Lindlar Catalyst, H₂ | Selective for C=C | This compound | nih.gov |
An alternative reduction strategy begins with 3-(3,5-dichlorophenyl)propanoic acid or its more reactive derivatives, such as esters or acid chlorides. sigmaaldrich.com The complete reduction of a carboxylic acid with a strong agent like LiAlH₄ yields the corresponding primary alcohol, 3-(3,5-dichlorophenyl)propanol. libretexts.org Therefore, milder, and more controlled reducing agents are necessary to stop the reduction at the aldehyde stage.
From Acid Chlorides : The acid chloride of 3-(3,5-dichlorophenyl)propanoic acid can be prepared and then reduced to the aldehyde using a bulky, less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.orgmasterorganicchemistry.com This reagent is selective for the highly reactive acid chloride and does not typically reduce the resulting aldehyde under controlled conditions. masterorganicchemistry.com
From Esters : Esters of 3-(3,5-dichlorophenyl)propanoic acid can be selectively reduced to the aldehyde using diisobutylaluminum hydride (DIBAL-H), especially when the reaction is carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. libretexts.org
Table 3: Partial Reduction of Carboxylic Acid Derivatives
| Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-(3,5-Dichlorophenyl)propanoyl chloride | LiAlH(Ot-Bu)₃ | Stoichiometric control | This compound | libretexts.orgmasterorganicchemistry.com |
| Methyl 3-(3,5-dichlorophenyl)propanoate | DIBAL-H | Low temperature (-78 °C) | This compound | libretexts.org |
Reduction-Based Syntheses from Unsaturated Precursors
Catalytic Approaches in this compound Synthesis
Catalysis is integral to many of the synthetic routes for this compound, enhancing reaction rates, yields, and selectivity.
In condensation reactions starting from 3,5-dichlorobenzaldehyde, basic catalysts such as sodium hydroxide or ammonium acetate are employed to facilitate the formation of the carbon-carbon bond.
For reduction-based syntheses, catalysis is crucial for achieving chemoselectivity. The selective hydrogenation of the C=C bond in 3-(3,5-dichlorophenyl)acrylaldehyde relies on heterogeneous catalysts like Lindlar's catalyst or homogeneous systems such as palladium complexes with phosphine ligands. organic-chemistry.orgnih.gov These catalysts are designed to activate molecular hydrogen or a hydrogen donor and deliver it preferentially to the alkene moiety over the aldehyde. For instance, the use of a palladium acetate and tri-tert-butyl phosphine system for transfer hydrogenation provides a mild and effective method for this specific transformation. organic-chemistry.org
Homogeneous Catalysis for Carbon-Carbon Bond Formation
Homogeneous catalysis is a cornerstone of industrial organic synthesis, and its application to the synthesis of this compound is highly plausible, most notably through hydroformylation. mt.com This reaction, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across an alkene's double bond. mt.com
For the synthesis of this compound, the logical precursor would be 3,5-dichlorostyrene. The hydroformylation of styrenic substrates can yield two regioisomers: a branched aldehyde (the desired product) and a linear aldehyde.
Reaction: 3,5-Dichlorostyrene + CO + H₂ --(Catalyst)--> this compound (Branched) + 2-(3,5-Dichlorophenyl)propanal (Linear)
Transition metal complexes, particularly those of rhodium and cobalt, are the most common catalysts for this transformation. numberanalytics.com Rhodium-based catalysts, such as RhH(CO)(PPh₃)₃, are often preferred due to their high activity and selectivity under milder conditions compared to cobalt systems. numberanalytics.commdpi.com The choice of ligand coordinated to the metal center is critical in directing the regioselectivity toward the desired branched product. numberanalytics.com Bulky phosphine or phosphite (B83602) ligands can sterically favor the formation of the linear aldehyde, whereas specialized ligand design is required to enhance the yield of the branched isomer. mt.com
Heterogeneous Catalysis in Propanal Scaffold Construction
Heterogeneous catalysts offer significant advantages in terms of catalyst separation and recycling, aligning with more sustainable manufacturing processes. researchgate.net Two primary heterogeneous routes can be envisioned for producing this compound.
Heterogeneous Hydroformylation: Building on the principles of homogeneous hydroformylation, solid-supported catalysts can be employed. Rhodium complexes immobilized on supports like silica (B1680970) (SiO₂) or other materials have been developed for the hydroformylation of olefins. mt.comrsc.org A Zr-modified Rh/SiO₂ catalyst, for instance, has shown exceptional activity and selectivity in propylene (B89431) hydroformylation. rsc.org Applying such a system to 3,5-dichlorostyrene could provide a recyclable catalytic method for the direct synthesis of the target propanal.
Aldol (B89426) Condensation Followed by Selective Hydrogenation: An alternative two-step pathway involves first creating an unsaturated precursor, 3-(3,5-dichlorophenyl)acrylaldehyde, via an aldol condensation between 3,5-dichlorobenzaldehyde and acrolein. The subsequent, crucial step is the selective hydrogenation of the C=C double bond of the acrylaldehyde intermediate without reducing the aldehyde group. This chemoselectivity is a known challenge. However, specific heterogeneous catalysts are effective for this transformation. For example, silver-based catalysts (e.g., Ag on a support) have been shown to favor the hydrogenation of the C=C bond in acrolein, yielding the saturated aldehyde. nih.gov
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic processes.
Atom Economy: Hydroformylation is an excellent example of an atom-economical reaction, as all atoms of the reactants (alkene, CO, H₂) are incorporated into the final product. mdpi.com This minimizes waste at the source.
Catalysis: Both homogeneous and heterogeneous routes rely on catalysis, which is superior to stoichiometric reagents. Catalytic processes reduce the generation of waste associated with single-use reagents. researchgate.net
Safer Solvents: Traditional hydroformylation often uses solvents like toluene. acs.org Green chemistry encourages the use of more benign alternatives. Studies on styrene (B11656) hydroformylation have shown that solvents like γ-valerolactone (GVL) can be effective, sometimes leading to higher enantioselectivities, while being a non-toxic, biodegradable solvent. rsc.org
Energy Efficiency: Modern catalysts, particularly rhodium-based systems, allow hydroformylation to proceed under significantly milder temperature and pressure conditions than older cobalt-based processes, thus reducing energy consumption. mdpi.commt.com
Enantioselective Synthesis Strategies (Potentially for Chiral Derivatives)
While this compound itself is achiral, the synthesis of chiral derivatives is of significant interest in medicinal chemistry. mdpi.com Asymmetric synthesis can be employed to create such molecules with high enantiomeric purity. chiralpedia.com
A key chiral derivative would be one with a stereocenter adjacent to the aldehyde, such as 3-(3,5-dichlorophenyl)-2-methylpropanal. One powerful method to achieve this is through asymmetric hydroformylation . This involves using a chiral catalyst system, typically a rhodium or platinum complex coordinated with a chiral ligand. rsc.org
For the asymmetric hydroformylation of 3,5-dichlorostyrene, ligands with defined chirality, such as those from the BINAP or JOSIPHOS families, could be used in conjunction with a platinum-tin catalyst system. rsc.org These catalysts can create the C-CHO bond with a high degree of facial selectivity, leading to one enantiomer of the product in excess.
Alternatively, organocatalysis offers a metal-free approach. Chiral secondary amines or thioureas can catalyze the enantioselective addition of nucleophiles to enals, a strategy that could be adapted to build chiral 3-arylpropanal structures. rsc.org
Advanced Reaction Conditions and Optimization
Solvent System Effects on Reaction Efficiency and Selectivity
The choice of solvent can profoundly influence reaction outcomes, affecting catalyst solubility, stability, and the relative rates of competing reaction pathways. numberanalytics.com In the context of hydroformylating a styrene derivative, the solvent can alter the regioselectivity between the desired branched aldehyde and the linear isomer.
Below is a table illustrating the potential effects of different solvents on the hydroformylation of a styrene substrate, based on published data for similar reactions. acs.orgrsc.org
| Solvent | Potential Effect on Rate | Potential Effect on Regioselectivity (Branched:Linear) | Notes |
| Toluene | High | Good (e.g., ~93:7) | A standard, effective, but less "green" solvent. acs.org |
| Cyclopentyl methyl ether (CPME) | Moderate | Lower (e.g., ~70:30) | A greener alternative, but may compromise rate and selectivity. acs.org |
| γ-Valerolactone (GVL) | High | Good | An environmentally benign solvent that can sometimes enhance enantioselectivity in asymmetric variants. rsc.org |
| Tetrahydrofuran (THF) | High | Slightly Decreased | May slightly lower the branched-to-linear ratio compared to toluene. mdpi.com |
Influence of Temperature, Pressure, and Catalyst Loading
Fine-tuning the physical parameters of the reaction is critical for maximizing yield and selectivity while minimizing costs and side reactions. numberanalytics.com
Temperature: Reaction temperature directly impacts the rate of reaction. Higher temperatures generally lead to faster conversion but can have detrimental effects on selectivity. ethz.ch For hydroformylation, elevated temperatures can increase the rate of undesired side reactions like hydrogenation of the starting alkene or isomerization. ethz.ch
Pressure: The total pressure and the partial pressures of carbon monoxide (CO) and hydrogen (H₂) are crucial. In hydroformylation, syngas pressure influences both reaction rate and regioselectivity. For styrene substrates, lower CO pressures can sometimes favor the formation of the linear isomer, while higher pressures may favor the branched product. mt.comresearchgate.net
Catalyst Loading: The amount of catalyst used is a balance between achieving a practical reaction rate and managing the cost of often-expensive precious metal catalysts. mpg.de While higher loading increases throughput, industrial processes aim for the lowest possible loading that maintains high efficiency and turnover number (TON). rsc.org
The following table demonstrates how these parameters could be optimized for a hypothetical hydroformylation synthesis.
| Parameter | Condition | Expected Outcome on Yield | Expected Outcome on Selectivity (Branched) |
| Temperature | Low (e.g., 30-60 °C) | Lower rate, higher yield if side reactions are avoided | Generally higher |
| High (e.g., 100-120 °C) | Higher rate, potential for lower yield due to side reactions | Generally lower ethz.ch | |
| Syngas Pressure (CO:H₂) | Low (e.g., 10-20 bar) | Lower rate | May favor linear isomer researchgate.net |
| High (e.g., 40-60 bar) | Higher rate | May favor branched isomer mdpi.comrsc.org | |
| Catalyst Loading | Low | Slower reaction | No significant effect on selectivity |
| High | Faster reaction | No significant effect on selectivity |
One-Pot Synthesis and Cascade Reactions
While specific literature detailing a one-pot synthesis directly to this compound is not prevalent, the synthesis of its immediate precursor, 3-(3,5-Dichlorophenyl)acrylaldehyde, is noted to be achievable through catalytic cascade reactions. A plausible cascade approach to the target propanal could involve a two-stage process within a single reaction vessel. The first stage would form the α,β-unsaturated aldehyde intermediate, 3-(3,5-Dichlorophenyl)acrylaldehyde, via an aldol condensation of 3,5-dichlorobenzaldehyde with acrolein. The second stage would involve the in-situ selective reduction of the carbon-carbon double bond, leaving the aldehyde functional group intact.
Such a process leverages the sequential reactivity of the intermediates, where the product of the first reaction becomes the substrate for the second. The key challenge in this hypothetical cascade lies in the chemoselective reduction of the alkene in the presence of the aldehyde.
Table 1: Hypothetical Two-Stage Cascade Synthesis of this compound
| Stage | Reaction Type | Starting Materials | Key Reagents/Catalysts | Intermediate/Product | Purpose |
| 1 | Aldol Condensation | 3,5-Dichlorobenzaldehyde, Acrolein | Basic catalyst (e.g., NaOH or KOH) | 3-(3,5-Dichlorophenyl)acrylaldehyde | Forms the carbon backbone and the α,β-unsaturated system. |
| 2 | Selective Hydrogenation | 3-(3,5-Dichlorophenyl)acrylaldehyde | Catalytic transfer hydrogenation system (e.g., Hantzsch ester with a catalyst) | This compound | Selectively reduces the C=C double bond while preserving the aldehyde group. |
This type of cascade reaction streamlines the manufacturing process, enhancing efficiency by saving time, labor, and resources that would otherwise be spent on intermediate isolation and purification. 20.210.105
Industrial Scalability Considerations in this compound Production
Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several critical challenges that must be addressed to ensure an efficient, cost-effective, and safe process. The scalability of a synthetic route is contingent on factors such as reaction conditions, cost of materials, and the robustness of the process.
One of the primary considerations is the management of reaction conditions. For instance, synthetic methods requiring cryogenic temperatures (e.g., -78 °C) are often not viable for large-scale industrial production due to the high cost and logistical complexity of maintaining such low temperatures in large reactors. google.com The synthesis of the precursor 3-(3,5-Dichlorophenyl)acrylaldehyde involves reflux conditions, which requires significant energy input on an industrial scale.
Purification represents another major hurdle. The removal of impurities and by-products often requires industrial-scale techniques like large-scale chromatography or distillation, which can be costly and time-consuming. The development of cleaner reactions that minimize side-product formation is therefore a key goal in industrial process development.
To overcome these challenges, several strategies are employed in industrial settings.
Process Optimization: Reaction conditions, including temperature, pressure, catalyst loading, and stoichiometric ratios of reactants, are meticulously optimized to maximize yield and purity while minimizing costs.
Continuous Flow Reactors: The use of continuous flow reactors is an increasingly common strategy for scaling up production. This technology allows for superior control over reaction parameters like temperature and mixing, leading to better consistency, higher yields, and improved safety compared to traditional batch reactors.
Catalyst Selection: The choice of catalyst is crucial. Ideal industrial catalysts are highly active, selective, robust, and, where possible, recyclable to reduce costs.
Table 2: Industrial Scalability: Challenges and Mitigation Strategies
| Challenge | Description | Mitigation Strategy | Source |
| Thermal Management | Maintaining optimal reaction temperatures, especially extreme cold or high heat (reflux), in large-volume reactors is energy-intensive and costly. | Utilize continuous flow reactors for superior heat exchange and temperature control. Optimize processes to run under milder conditions. | google.com |
| Purification | Isolation of the final product from unreacted starting materials, catalysts, and by-products can be complex and expensive on a large scale. | Develop highly selective reactions to minimize impurity formation. Employ cost-effective industrial purification techniques. | |
| Reagent & Catalyst Cost | The cost of starting materials, solvents, and catalysts can significantly impact the economic viability of the final product. | Design synthetic routes from inexpensive starting materials. Use highly efficient, recyclable catalysts to reduce overall consumption. | researchgate.net |
| Waste Management | Large-scale chemical production can generate significant amounts of chemical waste, posing environmental and disposal cost issues. | Implement green chemistry principles, such as using fewer hazardous solvents and designing atom-economical reactions like cascades. | 20.210.105 |
By carefully considering these factors, a robust and economically viable industrial process for the production of this compound can be developed.
Chemical Reactivity and Transformation Studies of 3 3,5 Dichlorophenyl Propanal
Reactivity of the Aldehyde Functional Group
The aldehyde group is a versatile functional group that participates in a wide array of chemical reactions. Its reactivity stems from the electrophilic nature of the carbonyl carbon and the acidity of the protons on the adjacent α-carbon.
The partial positive charge on the carbonyl carbon of 3-(3,5-dichlorophenyl)propanal makes it a prime target for nucleophiles. This fundamental reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. This is commonly achieved using hydride reagents, which act as a source of hydride ions (H⁻). For this compound, this reaction yields 3-(3,5-dichlorophenyl)propan-1-ol.
Commonly used hydride reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chadsprep.commasterorganicchemistry.com Sodium borohydride is a milder, more selective reagent that readily reduces aldehydes and ketones. masterorganicchemistry.com Lithium aluminum hydride is a much stronger reducing agent and will also reduce a wider range of functional groups, including carboxylic acids and esters. chadsprep.comlibretexts.org The choice of reagent depends on the desired selectivity and the presence of other functional groups in the molecule.
Table 1: Hydride Reduction of this compound
| Reagent | Solvent | Product |
| Sodium Borohydride (NaBH₄) | Ethanol (B145695) | 3-(3,5-dichlorophenyl)propan-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | 3-(3,5-dichlorophenyl)propan-1-ol |
Grignard reagents, with the general formula RMgX, are potent carbon-based nucleophiles that react with aldehydes to form new carbon-carbon bonds. masterorganicchemistry.comcitycollegekolkata.org The reaction of this compound with a Grignard reagent, followed by an acidic workup, results in the formation of a secondary alcohol. libretexts.orglibretexts.org The specific alcohol formed depends on the alkyl or aryl group (R) of the Grignard reagent. libretexts.org For instance, reacting this compound with methylmagnesium bromide would yield 1-(3,5-dichlorophenyl)butan-2-ol.
The reaction proceeds via the nucleophilic addition of the carbanion-like R group from the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde. libretexts.orgchemistryconnected.com This forms a magnesium alkoxide intermediate, which is subsequently protonated upon the addition of a dilute acid to give the final alcohol product. libretexts.org
Table 2: Reaction of this compound with a Grignard Reagent
| Grignard Reagent (RMgX) | Product (after acidic workup) |
| Methylmagnesium bromide (CH₃MgBr) | 1-(3,5-Dichlorophenyl)butan-2-ol |
| Ethylmagnesium bromide (CH₃CH₂MgBr) | 1-(3,5-Dichlorophenyl)pentan-3-ol |
| Phenylmagnesium bromide (C₆H₅MgBr) | 1-(3,5-Dichlorophenyl)-1-phenylpropan-2-ol |
The aldehyde group of this compound can be readily oxidized to form the corresponding carboxylic acid, 3-(3,5-dichlorophenyl)propanoic acid. nih.gov This transformation is a common and important reaction in organic synthesis. libretexts.orgchemguide.co.uk A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the scale of the reaction and the sensitivity of other functional groups present in the molecule. libretexts.org
Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid. chemguide.co.ukchemguide.co.uk The oxidation of aldehydes often proceeds through a gem-diol intermediate, which is formed by the addition of water to the carbonyl group. libretexts.org
In complex molecules, it is often necessary to selectively oxidize an aldehyde group without affecting other oxidizable functionalities. Several methodologies have been developed to achieve this chemoselectivity.
Biocatalytic Oxidation : The use of enzymes, such as aldehyde dehydrogenases, offers a green and highly selective method for the oxidation of aldehydes to carboxylic acids. uva.nl These reactions are typically performed in an aqueous environment under mild conditions and can utilize molecular oxygen as the oxidant. uva.nl
Organocatalytic Oxidation : N-hydroxyphthalimide (NHPI) can be used as an organocatalyst in the aerobic oxidation of aldehydes. organic-chemistry.org This method avoids the use of transition metals and harsh oxidants. N-Heterocyclic carbenes (NHCs) have also been shown to catalyze the aerobic oxidation of a wide range of aldehydes to their corresponding carboxylic acids under mild conditions. organic-chemistry.org
Metal-Free Oxidations : Reagents like Oxone (potassium peroxymonosulfate) can be used for the mild and efficient oxidation of aldehydes to carboxylic acids without the need for metal catalysts. organic-chemistry.org Another approach involves using sodium perborate (B1237305) in acetic acid. organic-chemistry.org
Table 3: Selective Oxidation of this compound
| Reagent/Catalyst System | Conditions | Product |
| Aldehyde Dehydrogenase, O₂ | Aqueous buffer, room temperature | 3-(3,5-Dichlorophenyl)propanoic acid |
| N-Hydroxyphthalimide (cat.), O₂ | Organic solvent or water | 3-(3,5-Dichlorophenyl)propanoic acid |
| Oxone | Solvent (e.g., acetonitrile/water) | 3-(3,5-Dichlorophenyl)propanoic acid |
Carbonyl condensation reactions are a class of reactions in which two carbonyl compounds react to form a larger molecule, often with the formation of a new carbon-carbon bond. openstax.orglibretexts.org The aldol (B89426) reaction is a prime example, involving the reaction of an enolate ion with a carbonyl compound. libretexts.org
This compound possesses α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), which are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule of this compound. vanderbilt.edunrochemistry.com The initial product of this reaction is a β-hydroxy aldehyde. This product may subsequently undergo dehydration, particularly with heating, to yield an α,β-unsaturated aldehyde. openstax.org The formation of five- and six-membered rings is favored in intramolecular versions of this reaction. vanderbilt.edu
Formation of Acetals and Other Protective Group Strategies
To selectively perform reactions on other parts of the this compound molecule, it is often necessary to protect the reactive aldehyde group. Acetals are common protecting groups for aldehydes and ketones. pressbooks.pubmasterorganicchemistry.com
The formation of an acetal (B89532) from this compound involves reacting it with two equivalents of an alcohol in the presence of an acid catalyst. chemistrysteps.com Cyclic acetals, which are particularly stable, can be formed using a diol, such as ethylene (B1197577) glycol. pressbooks.pubchemistrysteps.com The reaction is reversible and can be driven to completion by removing the water formed during the reaction. google.com These acetal groups are stable under neutral and basic conditions, allowing for transformations on the dichlorophenyl ring, and can be easily removed by treatment with aqueous acid to regenerate the aldehyde. pressbooks.pubmasterorganicchemistry.com
Other protective group strategies can also be employed. For instance, the aldehyde could be converted to a dithiane, which is stable to a wider range of conditions than acetals. The choice of protecting group depends on the specific reaction sequence planned for the molecule. univpancasila.ac.id
Table 3: Common Protecting Groups for Aldehydes
| Protecting Group | Reagents for Protection | Conditions for Deprotection | Stability |
| Acetal | Two equivalents of alcohol, acid catalyst | Aqueous acid | Stable to base and nucleophiles |
| Cyclic Acetal | Diol (e.g., ethylene glycol), acid catalyst | Aqueous acid | Stable to base and nucleophiles, often more stable than acyclic acetals |
| Dithiane | 1,3-Propanedithiol, Lewis acid | Mercuric salts, oxidative conditions | Stable to acid, base, and many nucleophiles |
| N,N-Dimethylhydrazone | N,N-Dimethylhydrazine | Acidic hydrolysis or ozonolysis | Stable to bases and nucleophiles |
Reactivity of the Dichlorophenyl Moiety
The 3,5-dichlorophenyl group of the molecule also possesses distinct reactivity, primarily centered around the two chlorine atoms attached to the aromatic ring.
Aromatic rings with electron-withdrawing groups, such as halogens, are susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.orgpressbooks.pub In the case of this compound, the chlorine atoms can be displaced by strong nucleophiles. The presence of two chlorine atoms deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing a chlorine atom, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex). pressbooks.pub The subsequent loss of the chloride ion restores the aromaticity.
Common nucleophiles for such reactions include alkoxides, thiolates, and amines. The reaction conditions often require elevated temperatures and a strong base. The 3,5-dichloro substitution pattern directs the incoming nucleophile to the positions of the chlorine atoms.
In contrast to nucleophilic substitution, electrophilic aromatic substitution on the dichlorophenyl ring is generally disfavored due to the deactivating effect of the two chlorine atoms. minia.edu.egtotal-synthesis.com Halogens are electron-withdrawing through induction, which reduces the electron density of the benzene (B151609) ring, making it less attractive to electrophiles. total-synthesis.commasterorganicchemistry.com
Theoretically, if an electrophilic aromatic substitution were to occur, the directing effects of the substituents would need to be considered. The two chlorine atoms are ortho, para-directing, but deactivating. The propanal side chain, with its electron-withdrawing aldehyde group, would act as a meta-director and further deactivate the ring. Therefore, any electrophilic substitution would be expected to occur at the positions ortho to both chlorine atoms (C2, C4, C6), although the reaction would be very slow and require harsh conditions.
The chlorine atoms on the dichlorophenyl ring provide handles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grwikipedia.org Reactions such as the Suzuki-Miyaura (using boronic acids), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) are all possibilities. eie.grnih.gov
These reactions typically employ a palladium or nickel catalyst. nih.govresearchgate.net For instance, a Suzuki-Miyaura coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would lead to the formation of a biaryl compound. The reactivity of the two chlorine atoms might allow for selective mono- or di-substitution depending on the reaction conditions and the stoichiometry of the reagents. These cross-coupling reactions offer a versatile strategy to further functionalize the aromatic core of the molecule. torontomu.ca
Table 4: Common Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst | Bond Formed |
| Suzuki-Miyaura | Boronic acid/ester | Palladium/Nickel | C-C |
| Heck | Alkene | Palladium | C-C |
| Sonogashira | Terminal alkyne | Palladium/Copper | C-C |
| Buchwald-Hartwig | Amine | Palladium | C-N |
| Negishi | Organozinc reagent | Palladium/Nickel | C-C |
| Stille | Organotin reagent | Palladium | C-C |
Stereochemical Aspects of this compound Transformations
Detailed studies on the stereochemical aspects of transformations involving this compound are not extensively documented. However, general principles of asymmetric synthesis can be applied to predict and achieve stereocontrol in its reactions.
A key transformation where stereochemistry is crucial is the asymmetric reduction of a precursor ketone or the asymmetric addition to the aldehyde itself. For example, the synthesis of chiral alcohols, such as (R)-3-Chloro-1-(3,5-dichlorophenyl)-1-propanol, has been reported, indicating that stereoselective transformations involving this substitution pattern are feasible. accelachem.com
Biocatalysis represents a powerful tool for achieving high stereoselectivity. Carbonyl reductases (CREDs) are known to reduce prochiral ketones to chiral alcohols with high enantiomeric excess. almacgroup.com While a specific study on this compound is not available, the stereoselective reduction of related α-halo ketones using CREDs has been demonstrated to produce chiral haloalcohols in good yields and high diastereomeric excess. almacgroup.com
Another important reaction is the asymmetric aldol reaction. The development of catalytic asymmetric aldol reactions allows for the formation of β-hydroxy carbonyl compounds with control over the absolute and relative stereochemistry. nih.govillinois.edu While direct asymmetric cross-aldol reactions of aldehydes present challenges like self-condensation, various catalytic systems have been developed to overcome these issues. organic-chemistry.org For instance, biocatalysts derived from earthworm extract have been shown to catalyze asymmetric direct aldol reactions between various aldehydes and ketones with high yields and enantioselectivities. researchgate.net
Table 1: Examples of Stereoselective Reactions Relevant to the Synthesis of Chiral Derivatives of this compound
| Reaction Type | Catalyst/Reagent | Substrate(s) | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Asymmetric Reduction | Carbonyl Reductase (CRED) | Prochiral α-halo ketones | Chiral α-halo alcohols | High de | almacgroup.com |
| Asymmetric Aldol Reaction | Earthworm Extract | 4-Cyanobenzaldehyde and Cyclohexanone | anti-β-Hydroxy Ketone | 82% ee | researchgate.net |
| Directed Reduction | Samarium Diiodide/MeOH | β-Alkoxy Ketones | anti-1,3-Diol Monoethers | High | nih.gov |
Reaction Mechanism Elucidation for Key Transformations
The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. Techniques such as kinetic isotope effect studies and computational chemistry are invaluable in this regard. nih.govrsc.org
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining the change in reaction rate upon isotopic substitution. wikipedia.orglibretexts.orgprinceton.edu A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. libretexts.org
While no specific KIE studies have been reported for reactions of this compound, the principles can be illustrated with general examples. For instance, in the hydrolysis of acetic anhydride, the difference in activation energies for the reaction in H₂O and D₂O provides insight into the involvement of O-H(D) bond breaking in the rate-determining step. rsc.org The observation of a significant KIE (kH/kD) in a reaction is strong evidence for the involvement of the isotopically substituted atom in the transition state of the rate-limiting step. nih.govprinceton.edu
Table 2: Illustrative Kinetic Isotope Effects in Organic Reactions
| Reaction | Isotopic Substitution | kH/kD | Implication | Reference |
|---|---|---|---|---|
| Hydrolysis of Acetic Anhydride | H₂O vs. D₂O | ~2-3 | O-H(D) bond breaking in rate-determining step | rsc.org |
| Enzymatic Transphosphorylation | ¹⁸O in non-bridging position | ~1.03 | Advanced P-O bond formation in transition state | nih.gov |
Computational Mechanistic Pathways
Computational chemistry provides a powerful avenue for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energy profiles. rsc.orgnih.gov Density Functional Theory (DFT) is a commonly employed method for studying the mechanisms of organic reactions. nih.gov
Although specific computational studies on the reaction mechanisms of this compound are not found in the literature, studies on related systems demonstrate the utility of this approach. For example, computational studies on the Wittig reaction have provided strong support for the accepted mechanism and have helped to explain the origins of E/Z selectivity. nih.gov Similarly, computational investigations into the reactions of amines with hypochlorous acid have elucidated the crucial role of solvent effects in determining the reaction pathway. rsc.org For urethane (B1682113) formation, computational studies have been used to propose a general mechanism in the presence of various catalysts. mdpi.com
Table 3: Examples of Computational Studies on Reaction Mechanisms
| Reaction | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Wittig Reaction | DFT | Elucidation of factors controlling E/Z selectivity. | nih.gov |
| Amine Chlorination | Double-Hybrid DFT | Identification of the critical role of explicit solvent molecules. | rsc.org |
| Urethane Formation | G3MP2BHandHLYP | Proposed general catalytic mechanism and quantified the reduction in activation energy. | mdpi.com |
Spectroscopic Characterization of 3 3,5 Dichlorophenyl Propanal and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, a detailed molecular structure can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 3-(3,5-dichlorophenyl)propanal is anticipated to display distinct signals corresponding to the aldehyde, aromatic, and aliphatic protons. The aldehyde proton (CHO) is expected to appear as a triplet in the downfield region, typically between δ 9.5 and 10.0 ppm, due to coupling with the adjacent methylene (B1212753) protons. The protons on the aliphatic chain, specifically the methylene group adjacent to the carbonyl (α-CH₂) and the methylene group adjacent to the aromatic ring (β-CH₂), will present as a complex multiplet, likely a triplet of triplets, in the range of δ 2.8-3.2 ppm. docbrown.info
The aromatic region will show two distinct signals for the protons on the 3,5-dichlorophenyl ring. The proton at the C2 and C6 positions will appear as a single peak, likely a doublet, while the proton at the C4 position will be a triplet. Due to the electron-withdrawing nature of the chlorine atoms, these aromatic protons are expected to be deshielded and resonate in the region of δ 7.0-7.4 ppm. pitt.edu
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aldehyde H | 9.8 | Triplet (t) |
| Aromatic H (C2, C6) | 7.2-7.3 | Doublet (d) |
| Aromatic H (C4) | 7.1-7.2 | Triplet (t) |
| Methylene H (α-CH₂) | 2.9-3.1 | Triplet of Triplets (tt) |
| Methylene H (β-CH₂) | 2.8-3.0 | Triplet of Triplets (tt) |
Note: Expected values are based on analogous compounds and general NMR principles. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all unique carbon environments within the molecule. For this compound, seven distinct signals are expected. The most downfield signal will correspond to the carbonyl carbon of the aldehyde group, typically appearing around 200 ppm. docbrown.info The carbon atoms of the dichlorinated aromatic ring will resonate in the range of 125-145 ppm. The carbons directly bonded to chlorine (C3 and C5) will have their chemical shifts influenced by the halogen's electronegativity. The aliphatic methylene carbons will appear in the more upfield region of the spectrum, generally between 30 and 50 ppm. hmdb.cachemguide.co.uk
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl C | ~200 |
| Aromatic C (C1) | ~142 |
| Aromatic C (C3, C5) | ~135 |
| Aromatic C (C2, C6) | ~128 |
| Aromatic C (C4) | ~127 |
| Methylene C (α-CH₂) | ~45 |
| Methylene C (β-CH₂) | ~30 |
Note: Expected values are based on analogous compounds and general NMR principles. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, cross-peaks would be expected between the aldehyde proton and the α-methylene protons, and between the α- and β-methylene protons, confirming the propanal chain's connectivity. nih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nanalysis.comwikipedia.org Each protonated carbon will show a cross-peak corresponding to its attached proton's chemical shift on one axis and its own chemical shift on the other. This allows for the direct assignment of the protonated carbons in the molecule. magritek.com
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment shows couplings between protons and carbons that are two or three bonds apart. uvic.ca Key HMBC correlations for this compound would include the aldehyde proton showing a correlation to the α- and β-methylene carbons, and the β-methylene protons showing correlations to the aromatic carbons (C1, C2, and C6), thus confirming the link between the aliphatic chain and the aromatic ring. nih.gov
Correlation of Experimental and Predicted Chemical Shifts
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. ufv.br By calculating the theoretical chemical shifts for a proposed structure and comparing them to the experimental values, the structural assignment can be further validated. nih.gov For dichlorophenyl-containing compounds, studies have shown a good correlation between DFT-calculated and experimental ¹H and ¹³C NMR data, providing a powerful tool for structural verification. nih.govufv.br
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its key functional groups. A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the aldehyde. libretexts.org The presence of the aldehyde is further confirmed by two weaker C-H stretching bands around 2720 and 2820 cm⁻¹. libretexts.org
The aromatic ring will give rise to several characteristic absorptions. These include C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1400-1600 cm⁻¹. The substitution pattern on the benzene (B151609) ring can also be inferred from the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretching vibrations are expected to appear as strong bands in the region of 600-800 cm⁻¹. An FT-IR spectrum for the related compound 3-(3,5-dichlorophenyl)propanol is available, which supports the expected positions of the aromatic and C-Cl absorptions. spectrabase.com
Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch | 1720 - 1740 | Strong |
| Aldehyde | C-H Stretch | 2810 - 2830 & 2710 - 2730 | Weak |
| Aromatic | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic | C=C Stretch | 1400 - 1600 | Medium-Weak |
| Alkane | C-H Stretch | 2850 - 2960 | Medium |
| Aryl Halide | C-Cl Stretch | 600 - 800 | Strong |
Note: Expected values are based on general FT-IR correlation tables and data for analogous compounds.
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structural components. For this compound, the Raman spectrum is expected to be characterized by several key vibrational bands corresponding to its distinct functional groups.
The primary vibrational modes anticipated for this molecule include:
Aromatic C-H Stretching: Vibrations from the C-H bonds on the dichlorophenyl ring.
Aliphatic C-H Stretching: Vibrations from the C-H bonds of the propanal side chain.
Carbonyl C=O Stretching: A strong, characteristic band from the aldehyde group.
Aromatic C=C Ring Stretching: Vibrations within the benzene ring, which can provide information on substitution patterns.
C-Cl Stretching: Vibrations corresponding to the carbon-chlorine bonds, which are typically found in the lower wavenumber region of the spectrum.
Table 1: Predicted Characteristic Raman Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050-3150 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium-Strong |
| Carbonyl (C=O) Stretch | 1720-1740 | Strong |
| Aromatic Ring (C=C) Stretch | 1550-1600 | Strong |
This table is predictive and based on characteristic vibrational frequencies for the respective functional groups.
Comparison with Computationally Derived Vibrational Spectra
To validate experimental vibrational spectra and gain deeper insight into the fundamental vibrational modes, computational methods are frequently employed. chimia.ch Density Functional Theory (DFT) is a common approach used to calculate the molecular geometry and vibrational frequencies of molecules. nih.gov For instance, studies on related molecules like 3-halo-1-propanols have utilized DFT (B3LYP level) to compute vibrational frequencies and make complete assignments by comparing them with experimental data. nih.gov
This comparative approach involves:
Optimizing the molecular geometry of this compound using a selected DFT method and basis set (e.g., B3LYP/6-311+G).
Calculating the harmonic vibrational frequencies from the optimized geometry.
Applying a scaling factor to the computed frequencies to correct for anharmonicity and systematic errors in the computational method.
Comparing the scaled theoretical spectrum with the experimental Raman and IR spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The parts of a molecule responsible for this absorption are known as chromophores. libretexts.org
In this compound, two primary chromophores are present:
The 3,5-Dichlorophenyl Ring: The benzene ring is a well-known chromophore. It undergoes π→π* transitions, which are typically intense. Substituted benzenes exhibit primary and secondary absorption bands. up.ac.za
The Aldehyde Group (-CHO): The carbonyl group in the aldehyde is another key chromophore. It can undergo two types of transitions: an intense π→π* transition at shorter wavelengths and a weaker, forbidden n→π* transition at longer wavelengths. libretexts.orgshivajicollege.ac.in The n→π* transition involves the promotion of an electron from one of the non-bonding lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl double bond. shivajicollege.ac.in
Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Chromophore | Predicted λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| π→π* | Phenyl Ring | ~210 and ~265 | High (~10,000) and Low (~200) |
| n→π* | Carbonyl (C=O) | ~280-300 | Very Low (<100) |
This table is predictive. The exact λmax and ε values are sensitive to the solvent used. researchgate.net
Influence of Conjugation on Absorption Characteristics
Conjugation, the presence of alternating single and multiple bonds, has a significant effect on UV-Vis spectra. It lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift). libretexts.orglibretexts.org
In this compound, the phenyl ring and the aldehyde group are separated by a saturated ethyl bridge (-CH₂-CH₂-). This separation isolates the two chromophores, preventing electronic conjugation between them. Therefore, the UV-Vis spectrum is expected to be a simple superposition of the absorptions of a dichlorobenzene and a propanal molecule.
To illustrate the effect of conjugation, one can compare this compound with its unsaturated analog, 3-(3,5-Dichlorophenyl)acrylaldehyde (B13590689) . In the acrylaldehyde derivative, the C=C double bond is in conjugation with both the phenyl ring and the carbonyl group. This extended π-system would cause a significant bathochromic shift in the π→π* transition, moving the absorption maximum to a much longer wavelength compared to the non-conjugated this compound.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
For this compound (C₉H₈Cl₂O), the nominal molecular weight is 202 g/mol . A key feature in its mass spectrum will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion [M]⁺ and any chlorine-containing fragments. The molecular ion will appear as three peaks:
[M]⁺: Containing two ³⁵Cl atoms.
[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺: Containing two ³⁷Cl atoms. The expected intensity ratio for these peaks is approximately 9:6:1.
The fragmentation of the molecular ion is expected to proceed through several pathways, including cleavage of bonds alpha to the carbonyl group and rearrangements. Based on the fragmentation of similar aldehydes like propanal docbrown.info and related dichlorophenyl compounds nih.govnist.gov, the following fragments are plausible:
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 202/204/206 | [C₉H₈Cl₂O]⁺ | Molecular Ion (M⁺) |
| 173/175/177 | [C₈H₆Cl₂]⁺ | Loss of CHO (formyl radical) |
| 145/147 | [C₆H₃Cl₂]⁺ | Cleavage of the propyl chain |
| 57 | [C₃H₅O]⁺ | McLafferty rearrangement product |
The m/z values shown represent the ions containing only ³⁵Cl. Corresponding peaks at +2 and +4 Da would be observed for each chlorine-containing fragment.
Advanced Spectroscopic Techniques for Structural Elucidation
While the techniques above provide substantial structural information, advanced spectroscopic methods can offer unambiguous confirmation and more detailed insights.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for complete structural assignment.
COSY would establish the connectivity of protons within the propyl chain.
HSQC would correlate each proton with its directly attached carbon atom.
HMBC would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the attachment of the propanal chain to the dichlorophenyl ring.
High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of the molecular ion and its fragments with very high precision (typically within 5 ppm). nih.govnih.gov This allows for the unambiguous determination of the elemental formula for each ion, confirming the proposed structures in the fragmentation pattern.
Chiral Chromatography with Spectroscopic Detection: Although this compound itself is not chiral, many of its derivatives or related compounds can be. For such cases, chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers. Coupling the HPLC system to a spectroscopic detector, such as a Diode Array Detector (DAD) for UV-Vis spectra or a mass spectrometer (LC-MS), allows for the analysis of the individual enantiomers. researchgate.netunipv.it For example, cellulose (B213188) tris(3,5-dichlorophenylcarbamate) has been used as a CSP for separating related chiral molecules. researchgate.net
Computational Chemistry Investigations of 3 3,5 Dichlorophenyl Propanal
Molecular Structure and Geometry Optimization
No specific studies detailing the geometry optimization of 3-(3,5-Dichlorophenyl)propanal using computational methods were identified.
Density Functional Theory (DFT) Calculations
There are no available research findings that report the use of Density Functional Theory (DFT) calculations for the structural analysis of this compound.
Basis Set Selection and Functional Evaluation
Information regarding the selection and evaluation of basis sets and functionals for computational studies on this compound is not present in the searched literature.
Conformational Analysis and Potential Energy Surfaces
No conformational analyses or calculations of the potential energy surface for this compound have been published.
Electronic Structure Analysis
Detailed electronic structure analysis for this compound is not available.
Frontier Molecular Orbital Theory (FMOT) Analysis (HOMO-LUMO)
There are no specific Frontier Molecular Orbital Theory (FMOT) analyses, including calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their gap, for this compound.
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
No studies containing charge distribution analysis or Molecular Electrostatic Potential (MEP) maps for this compound were found.
Reactivity and Mechanism Studies
Transition State Characterization and Reaction Barrier Calculations
The study of chemical reactivity through computational means hinges on the ability to characterize transition states (TS) and calculate the associated energy barriers. The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. The energy difference between the reactants and the transition state is known as the activation energy or reaction barrier, a critical determinant of the reaction rate.
For a reaction involving this compound, such as a nucleophilic addition to its aldehyde group, computational methods like Density Functional Theory (DFT) would be employed to locate the transition state geometry. researchgate.net Methodologies such as the nudged elastic band (NEB) or algorithms that search for first-order saddle points on the potential energy surface are standard practice. quantumatk.comuni-muenchen.de A true transition state is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of a new bond to the carbonyl carbon). uni-muenchen.de
The magnitude of the calculated reaction barrier provides a quantitative measure of the reaction's kinetic feasibility. For instance, in the enamine formation between dimethylamine (B145610) and propanal, a related aldehyde, DFT studies have been instrumental in elucidating the mechanism and energetics of the carbinolamine intermediate and the subsequent dehydration to form the enamine. acs.org Similar computational approaches could be applied to reactions of this compound to understand how the electron-withdrawing nature of the dichlorophenyl group influences the activation energy.
Table 1: Hypothetical Reaction Barriers for Nucleophilic Addition to Aldehydes (Calculated via DFT)
| Reactant | Nucleophile | Reaction Barrier (kcal/mol) |
| Propanal | CN- | 12.5 |
| 3-Phenylpropanal | CN- | 13.2 |
| This compound | CN- | 11.8 (Estimated) |
This table presents hypothetical data based on established trends where electron-withdrawing substituents can lower the activation energy for nucleophilic attack on a carbonyl group.
Solvent Effects on Reaction Thermodynamics and Kinetics
Chemical reactions are rarely conducted in the gas phase; the surrounding solvent can significantly influence both the thermodynamics (stability of reactants and products) and kinetics (stability of the transition state) of a reaction. chemrxiv.org Computational chemistry accounts for these effects through various solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. For a reaction involving the polar aldehyde group of this compound, moving from a nonpolar to a polar solvent would be expected to stabilize the polar ground state and the likely even more polar transition state of a nucleophilic addition, thereby affecting the reaction rate. chemrxiv.org
Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in protic solvents. For example, in the study of piperidine (B6355638) synthesis, the choice between methanol (B129727) and ethanol (B145695) was shown to have a discernible effect on the reaction rate, a phenomenon that can be rationalized through detailed computational analysis of transition state solvation. ajgreenchem.com
Table 2: Estimated Solvent Effects on the Reaction Rate of Aldehyde Amination
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Hexane | 1.9 | 1 |
| Dichloromethane | 9.1 | 15 |
| Acetonitrile | 37.5 | 50 |
| Water | 80.1 | 120 |
This table contains estimated data illustrating the general trend of increasing reaction rates for polar reactions with increasing solvent polarity.
Advanced Computational Methodologies and Hybrid Approaches
For large and complex systems, such as this compound interacting with a biological macromolecule like an enzyme, full quantum mechanical (QM) calculations can be prohibitively expensive. In such cases, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. acs.orgusc.edu
The QM/MM approach partitions the system into two regions. The chemically active core, for instance, the aldehyde group of this compound and the interacting residues of an enzyme's active site, is treated with a high-level QM method to accurately describe electronic changes during the reaction. nih.gov The remainder of the system, including the bulk of the protein and surrounding solvent, is treated with a less computationally intensive MM force field. acs.orgusc.edu This multi-scale technique allows for the study of enzymatic reactions and other complex chemical processes in a condensed-phase environment. researchgate.net
The effectiveness of QM/MM methods has been demonstrated in a wide array of biochemical systems, providing insights into reaction mechanisms that would be otherwise inaccessible. nih.gov For this compound, QM/MM simulations could be used to model its interaction with target proteins, elucidating binding modes and predicting metabolic pathways. The choice of how to partition the QM and MM regions and how to treat the boundary between them are critical aspects of these calculations. usc.edu Advanced implementations also incorporate sophisticated sampling techniques like Monte Carlo or molecular dynamics to explore the conformational space and calculate free energy profiles of reactions. researchgate.net
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The current synthesis of 3-(3,5-Dichlorophenyl)propanal and related compounds often relies on traditional methods that may involve harsh conditions or generate significant waste. Future research will likely focus on developing greener and more sustainable synthetic approaches.
One promising avenue is the use of biocatalysts, such as enzymes, which can offer high selectivity and operate under mild, environmentally benign conditions. numberanalytics.com The principles of green chemistry, such as maximizing atom economy and using less hazardous reagents, will be central to these new methods. nih.govbeilstein-journals.org For instance, developing catalytic systems that avoid stoichiometric reagents can significantly reduce waste. unm.edu Research into one-pot syntheses, where multiple reaction steps are carried out in a single reactor, could also streamline the production of this compound and its derivatives, improving efficiency and reducing the environmental footprint. organic-chemistry.org
Table 1: Potential Sustainable Synthesis Strategies for this compound
| Strategy | Potential Advantage | Key Research Focus |
| Biocatalysis | High selectivity, mild conditions, reduced waste. | Identification and engineering of suitable enzymes (e.g., dehydrogenases). numberanalytics.com |
| Organocatalysis | Metal-free, often less toxic, and more stable catalysts. | Design of efficient organocatalysts for key bond-forming reactions. numberanalytics.com |
| Photocatalysis | Use of light as a renewable energy source to drive reactions. | Development of photocatalytic systems for the synthesis of the propanal side chain. |
| One-Pot Synthesis | Increased efficiency, reduced solvent use and waste. | Designing tandem or cascade reactions starting from simple precursors. |
Exploration of Under-Investigated Reaction Pathways
The reactivity of the aldehyde functional group in this compound is well-established in fundamental reactions like oxidation and reduction. libretexts.org However, there are numerous less-explored reaction pathways that could lead to novel and valuable molecules.
Future investigations could focus on the participation of this compound in multicomponent reactions, which allow for the construction of complex molecular architectures in a single step. The unique electronic properties conferred by the 3,5-dichlorophenyl group could lead to interesting reactivity and selectivity in such transformations. Additionally, exploring its use in asymmetric synthesis to create chiral molecules with high enantiomeric purity is a significant area for future research. The development of chiral catalysts that can effectively control the stereochemistry of reactions involving this propanal would be a key objective. numberanalytics.com
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and easier scalability. mdpi.comspirochem.comamf.ch The integration of the synthesis and derivatization of this compound into flow chemistry systems is a logical next step.
Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery of new derivatives and the optimization of reaction conditions. chemspeed.comnih.govspringernature.comresearchgate.netmdpi.com These systems can perform a large number of experiments in a short time, generating vast amounts of data that can be used to refine synthetic protocols and explore new chemical space. nih.gov For an intermediate like this compound, this could mean the rapid generation of libraries of related compounds for screening in pharmaceutical or agrochemical applications. springernature.comacs.org
Table 2: Advantages of Flow Chemistry and Automation for this compound
| Technology | Key Advantages | Potential Impact |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety, scalability. mdpi.comspirochem.com | More efficient and safer production of the compound and its derivatives. amt.uk |
| Automated Synthesis | High-throughput experimentation, rapid optimization. chemspeed.comnih.gov | Accelerated discovery of new bioactive molecules based on the propanal scaffold. |
| In-line Analysis | Real-time reaction monitoring and control. | Higher yields and purity of products with minimal manual intervention. |
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. While the general reactivity of aldehydes is well-understood, the specific influence of the 3,5-dichlorophenyl substituent on reaction kinetics and pathways warrants further investigation. libretexts.orgacs.org
Future research could employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational chemistry. nih.gov Density Functional Theory (DFT) calculations, for example, can provide valuable insights into transition state geometries and activation energies, helping to elucidate reaction pathways and predict reactivity. rsc.org Such studies could reveal subtle electronic and steric effects that govern the behavior of this molecule in different chemical environments.
Application in Emerging Chemical Technologies
The unique structural features of this compound make it a candidate for application in various emerging chemical technologies. The dichlorophenyl group is a known pharmacophore in certain agrochemicals and pharmaceuticals, suggesting its potential as a building block in these areas. nih.govresearchgate.net
In materials science, functionalized aldehydes are being explored for the creation of novel polymers and materials. nih.govmdpi.comacs.orgrsc.org The reactivity of the aldehyde group allows for its incorporation into polymer backbones or as a pendant group for further functionalization. The presence of the dichlorophenyl moiety could impart specific properties, such as thermal stability or altered solubility, to the resulting materials. Future research could investigate the polymerization of derivatives of this compound or its use in the surface modification of materials. The broader trends in specialty chemicals point towards increasing use of nanotechnology and advanced materials, which could open new avenues for this compound. knowledge-sourcing.comsignicent.comglobalchemicalmarket.comfarmonaut.com
Q & A
Q. What are the recommended analytical techniques for characterizing 3-(3,5-Dichlorophenyl)propanal, and how can researchers validate purity?
- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for characterizing purity. For structural confirmation, X-ray crystallography (if crystalline) or nuclear magnetic resonance (NMR) spectroscopy is recommended. Analytical standards of structurally similar dichlorophenyl compounds (e.g., 3-(3,5-Dichlorophenyl)Imidazolidine-2,4-Dione) are commercially available and can be used to optimize chromatographic conditions (e.g., column selection, mobile phase) . Validation should include spike-recovery experiments and comparison with certified reference materials.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Catalytic reduction of precursor ketones (e.g., 3-(3,5-Dichlorophenyl)-1-hydroxyacetone) using β-cyclodextrin (β-CD) as a catalyst has shown efficacy in similar systems. Reaction parameters such as temperature (25–50°C), solvent polarity, and catalyst loading should be systematically varied. Monitoring via thin-layer chromatography (TLC) or in situ FTIR can help identify intermediates and optimize reaction timelines . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography is advised .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on safety data for analogous chlorinated compounds (e.g., 3-Chlorophenol), use fume hoods, nitrile gloves, and chemical-resistant lab coats. Environmental precautions include avoiding drainage into water systems and using absorbent materials (e.g., diatomite) for spill containment. Monitor airborne concentrations against Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported degradation pathways of this compound under environmental conditions?
- Methodological Answer : Conflicting degradation data may arise from variable experimental conditions (pH, light exposure, microbial activity). Use isotopically labeled ¹³C-propanal to track degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare aerobic vs. anaerobic conditions and validate findings using soil/water matrices from diverse ecosystems . Statistical tools like principal component analysis (PCA) can identify key variables influencing degradation rates.
Q. What strategies are effective for elucidating the reaction mechanisms of this compound in catalytic systems?
- Methodological Answer : Mechanistic studies benefit from kinetic isotope effects (KIE) and density functional theory (DFT) simulations. For example, β-CD-catalyzed reductions involve host-guest complexation, which can be probed via UV-Vis spectroscopy and cyclic voltammetry. Time-resolved FTIR or Raman spectroscopy can capture transient intermediates . Cross-reference with crystallographic data (e.g., bond angles and torsion in dichlorophenyl derivatives) to validate proposed transition states .
Q. How can researchers assess the bioactivity of this compound derivatives against fungal pathogens?
- Methodological Answer : Derivatize the propanal moiety into hydrazones or oximes and screen using agar dilution assays against Botrytis cinerea or Fusarium spp. Minimum inhibitory concentration (MIC) values should be compared to commercial fungicides like iprodione (3-(3,5-Dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide). Synergistic effects with adjuvants (e.g., surfactants) can be quantified via fractional inhibitory concentration (FIC) indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
